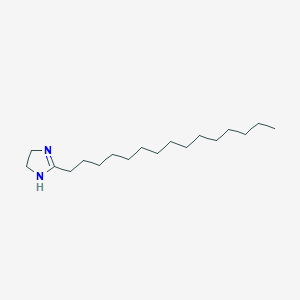

2-Pentadecylimidazoline

Description

Structure

3D Structure

Properties

CAS No. |

12379-47-4 |

|---|---|

Molecular Formula |

C18H36N2 |

Molecular Weight |

280.5 g/mol |

IUPAC Name |

2-pentadecyl-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C18H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19-16-17-20-18/h2-17H2,1H3,(H,19,20) |

InChI Key |

KSJKFYTZUCKVFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=NCCN1 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Studies of 2 Pentadecylimidazoline

Conventional Synthetic Approaches to 2-Imidazolines

Traditional methods for synthesizing 2-imidazolines, including 2-pentadecylimidazoline, have been well-established, primarily involving condensation reactions.

Dehydration-Condensation Reactions of Fatty Acids and Polyamines

The most common conventional method for preparing 2-pentadecylimidazoline is through the dehydration-condensation reaction of a fatty acid with a polyamine. researchgate.net In this case, palmitic acid is reacted with a polyamine such as diethylenetriamine (B155796) (DETA). The reaction typically requires high temperatures and vacuum conditions to facilitate the removal of water, driving the equilibrium towards the formation of the imidazoline (B1206853) ring. This thermal condensation method, however, is often associated with long reaction times, typically ranging from 8 to 10 hours, and can result in lower yields of 75-80%. researchgate.net The process involves the initial formation of an amide intermediate, followed by an intramolecular cyclization to form the imidazoline ring.

Aminolysis Reactions of Fatty Acid Methyl Esters with Polyamines

An alternative conventional approach involves the aminolysis of fatty acid methyl esters. In this method, the methyl ester of palmitic acid would be reacted with a polyamine like diethylenetriamine. This reaction also proceeds through a two-stage mechanism. The first stage is the formation of an amide intermediate, and the second is an intramolecular cyclization that yields the imidazoline ring. researchgate.net This method can require extended reaction times, with some syntheses taking over 13 to 17 hours to complete under an inert atmosphere. researchgate.net

Innovations in Green and Efficient Synthesis of Imidazolines

In response to the drawbacks of conventional methods, significant research has focused on developing more efficient, environmentally friendly, and higher-yielding synthetic routes for long-chain imidazolines.

Microwave-Assisted Organic Synthesis (MAOS) for Long-Chain Imidazolines

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of 2-pentadecylimidazoline. researchgate.netnih.gov This technique utilizes microwave irradiation to dramatically reduce reaction times and improve yields. For instance, the synthesis of 2-pentadecylimidazoline from palm fatty acid and diethylenetriamine (DETA) can be completed in as little as 5-10 minutes with yields of 89-91%, a significant improvement over the 8-10 hours and 75-80% yields of conventional thermal methods. researchgate.net The reaction is often carried out in an open vessel, and the final temperature can reach up to 220°C. researchgate.net Further increases in reaction time can lead to charring of the reactants. researchgate.net The efficiency of MAOS is attributed to the direct and uniform heating of the reaction mixture, which accelerates the rate of reaction. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Long-Chain Imidazolines

| Synthesis Method | Reactants | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Thermal | Palm Fatty Acid + DETA | 8-10 hours | 75-80% | researchgate.net |

| Microwave-Assisted | Palm Fatty Acid + DETA | 5-10 minutes | 89-91% | researchgate.net |

Solvent-Free Synthetic Protocols

Solvent-free synthesis offers a greener alternative by eliminating the need for potentially hazardous and volatile organic solvents. eurekaselect.comacademie-sciences.fr The microwave-assisted synthesis of 2-pentadecylimidazoline from palm fatty acid and DETA is a prime example of a solvent-free method. researchgate.net In this protocol, the reactants are mixed directly, sometimes with a solid support or catalyst, and irradiated. researchgate.net This approach not only reduces environmental impact but also simplifies the work-up procedure, as there is no solvent to remove. The combination of microwave irradiation and solvent-free conditions provides a synergistic effect, leading to rapid, high-yield, and clean reactions. researchgate.neteurekaselect.com

Catalytic Methodologies in Imidazoline Synthesis

The use of catalysts can further enhance the efficiency and selectivity of imidazoline synthesis. While the direct condensation of fatty acids and polyamines can proceed thermally, various catalysts can be employed to lower the reaction temperature and time. For instance, in the synthesis of other heterocyclic compounds like benzimidazoles, silica-supported periodic acid has been used as an efficient catalyst, leading to short reaction times and high yields under mild conditions. nih.gov Similarly, iron (III) phosphate (B84403) has been utilized as a heterogeneous and recyclable catalyst for the synthesis of 2-substituted imidazolines in water or under solvent-free conditions, aligning with the principles of green chemistry. eurekaselect.com The development of catalytic systems for the synthesis of 2-pentadecylimidazoline holds the potential to further optimize the process, making it more economical and sustainable.

Ultrasound-Assisted Synthesis of Imidazoline Derivatives

The application of ultrasound in chemical synthesis has emerged as a powerful tool for process intensification, offering numerous advantages over conventional thermal methods. In the context of imidazoline synthesis, ultrasound irradiation has been shown to significantly reduce reaction times and improve yields. This green chemistry approach utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates.

For the synthesis of related heterocyclic compounds like imidazolium (B1220033) salts, ultrasound assistance has demonstrated a clear increase in yield and a dramatic reduction in reaction time. This efficiency is attributed to the enhanced mass transfer and the generation of highly reactive intermediates under sonochemical conditions. While specific studies on the ultrasound-assisted synthesis of 2-pentadecylimidazoline are not extensively documented, the principles established for other long-chain alkyl imidazolines and related heterocyclic compounds are directly applicable. For instance, microwave-assisted organic synthesis (MAOS), another energy-efficient method, has been successfully employed for the synthesis of fatty imidazolines, achieving high yields in significantly shorter reaction times compared to conventional heating. researchgate.net

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of Imidazoline Derivatives (Illustrative Data)

| Parameter | Conventional Thermal Method | Ultrasound-Assisted Method |

| Reaction Time | 8 - 10 hours researchgate.net | 5 - 10 minutes researchgate.net |

| Yield | 75 - 80% researchgate.net | 89 - 91% researchgate.net |

| Energy Consumption | High | Low |

| Reaction Conditions | High temperatures, often under vacuum researchgate.net | Milder conditions, atmospheric pressure |

This table presents illustrative data based on the synthesis of related long-chain imidazolines and highlights the potential benefits of applying ultrasound technology to the synthesis of 2-pentadecylimidazoline.

Elucidation of Reaction Mechanisms for 2-Pentadecylimidazoline Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis of 2-pentadecylimidazoline and for controlling the formation of by-products. The synthesis from a fatty acid, such as pentadecanoic acid, and a diamine, typically ethylenediamine (B42938), is a multi-step process.

Stepwise Amidation and Cyclization Processes

The formation of 2-pentadecylimidazoline from pentadecanoic acid and ethylenediamine proceeds through a two-step mechanism:

Amidation: The initial step involves the reaction between the carboxylic acid group of pentadecanoic acid and one of the amino groups of ethylenediamine to form an N-acyl-ethylenediamine, which is a fatty amide intermediate. This reaction is typically carried out at temperatures between 130-150°C and results in the elimination of one molecule of water. reddit.com

Cyclization: The second step is an intramolecular cyclization of the fatty amide intermediate. This involves the nucleophilic attack of the second amino group on the carbonyl carbon of the amide, followed by the elimination of a second molecule of water to form the five-membered imidazoline ring. This cyclization step generally requires higher temperatures, often in the range of 220-230°C. reddit.comnih.gov The removal of water is critical to drive the equilibrium towards the formation of the imidazoline. reddit.com

The entire process can be monitored using techniques like Fourier-transform infrared (FT-IR) spectroscopy, where the disappearance of the amide peak and the appearance of the characteristic imidazoline peak can be observed. reddit.com

Influence of Catalysts and Reaction Parameters on Mechanistic Pathways

Various catalysts and reaction parameters can significantly influence the rate and selectivity of 2-pentadecylimidazoline synthesis.

Catalysts: While the reaction can proceed thermally, catalysts are often employed to enhance the reaction rate and allow for milder reaction conditions.

Acid Catalysts: Acid catalysts can protonate the carbonyl oxygen of the fatty acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.

Metal-Based Catalysts: A variety of metal-based catalysts have been explored for amidation and subsequent cyclization reactions. catalyticamidation.info For instance, boronic acid derivatives have been shown to be effective catalysts for direct amidation reactions. mdpi.com In the synthesis of related dihydroimidazoles, copper(II) acetate (B1210297) has been used as a catalyst. organic-chemistry.org A Russian patent describes a complex catalyst containing sodium glycerate and a disodium (B8443419) salt of 1-hydroxyethylidene diphosphonic acid for the synthesis of alkyl imidazolines, which is claimed to lower the process temperature and shorten the synthesis time. google.com

Enzyme Catalysis: Enzymatic methods, while not yet widely industrialized for this specific application, offer a green alternative with high selectivity under mild conditions.

Reaction Parameters:

Temperature: As mentioned, the amidation and cyclization steps occur at different optimal temperatures. A gradual increase in temperature is often employed to first favor the formation of the amide intermediate and then promote its cyclization. google.com

Pressure: The removal of water is crucial for driving the reaction towards the product. This is often achieved by carrying out the reaction under reduced pressure (vacuum) or by using a Dean-Stark apparatus to azeotropically remove the water. researchgate.net

Reactant Molar Ratio: The molar ratio of the fatty acid to the diamine can influence the product distribution. An excess of the diamine can help to minimize the formation of diamide (B1670390) by-products.

Strategies for Minimizing By-product Formation in 2-Pentadecylimidazoline Synthesis

A significant challenge in the synthesis of 2-pentadecylimidazoline is the formation of by-products, primarily the diamide. This occurs when both amino groups of the ethylenediamine react with two molecules of the fatty acid.

Strategies for Minimization:

Control of Reaction Conditions: A key strategy is the careful control of reaction temperature and pressure. A staged temperature profile, with an initial lower temperature for amidation followed by a higher temperature for cyclization, can favor the formation of the desired monoamide intermediate. google.com Gradual reduction of pressure during the cyclization step can also help to complete the reaction and minimize the formation of residual by-products. google.com

Molar Ratio Adjustment: Using a molar excess of the diamine can statistically favor the formation of the mono-acylated product, thereby reducing the likelihood of the diamide by-product formation.

Catalyst Selection: The choice of catalyst can also play a role in minimizing by-products. Catalysts that selectively promote the amidation of one amino group or facilitate the cyclization of the monoamide at a lower temperature can be beneficial.

Process Design: A Chinese patent suggests a method involving a gradient temperature increase and subsequent gradient pressure reduction to reduce the diamide content to below 0.5% by mass. google.com

Table 2: Key By-products and Minimization Strategies in 2-Pentadecylimidazoline Synthesis

| By-product | Formation Pathway | Minimization Strategies |

| Diamide | Reaction of two molecules of pentadecanoic acid with one molecule of ethylenediamine. | - Use of excess ethylenediamine. - Staged temperature profile. - Gradual pressure reduction during cyclization. google.com - Selection of appropriate catalysts. |

| Unreacted Starting Materials | Incomplete reaction. | - Optimization of reaction time, temperature, and catalyst. - Efficient removal of water. |

Advanced Spectroscopic and Chromatographic Characterization in 2 Pentadecylimidazoline Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Pentadecylimidazoline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

Proton NMR (¹H-NMR) is instrumental in confirming the presence and connectivity of hydrogen atoms within the 2-Pentadecylimidazoline molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, allowing for the differentiation of protons in the imidazoline (B1206853) ring from those in the long pentadecyl chain.

In a typical ¹H-NMR spectrum of a 2-alkyl-imidazoline, the protons of the methylene (B1212753) groups (-CH₂-) in the imidazoline ring are expected to appear as a singlet or a multiplet in the range of 3.2 to 3.8 ppm. The proton of the N-H group in the ring typically presents as a broad singlet, with its chemical shift being concentration and solvent dependent.

The long pentadecyl chain exhibits characteristic signals. The terminal methyl (-CH₃) protons are the most shielded and appear at the highest field, typically around 0.8-0.9 ppm as a triplet. The numerous methylene (-CH₂-) groups of the alkyl chain create a large, complex signal in the region of 1.2-1.6 ppm. The methylene group adjacent to the C2 carbon of the imidazoline ring is deshielded and its signal is expected to be found further downfield, around 2.0-2.5 ppm. libretexts.orgopenstax.orgyoutube.com

Table 1: Predicted ¹H-NMR Chemical Shifts for 2-Pentadecylimidazoline (Based on general chemical shift ranges for similar structures)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Terminal -CH₃ | 0.8 - 0.9 | Triplet |

| -(CH₂)₁₃- | 1.2 - 1.6 | Multiplet |

| -CH₂-C=N | 2.0 - 2.5 | Triplet |

| -CH₂-N- (ring) | 3.2 - 3.8 | Multiplet |

| -N-CH₂- (ring) | 3.2 - 3.8 | Multiplet |

| N-H (ring) | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Backbone Analysis

Carbon-13 NMR (¹³C-NMR) provides a detailed map of the carbon skeleton of 2-Pentadecylimidazoline. Each unique carbon atom in the molecule gives a distinct signal, allowing for a complete analysis of the carbon backbone.

The C2 carbon of the imidazoline ring, being part of a C=N double bond, is significantly deshielded and its signal is expected in the downfield region of the spectrum, typically between 160 and 170 ppm. The methylene carbons of the imidazoline ring generally resonate in the range of 40-55 ppm.

For the pentadecyl chain, the terminal methyl carbon appears at the highest field, around 14 ppm. The internal methylene carbons of the chain produce a cluster of signals between 22 and 32 ppm. The carbon of the methylene group attached to the C2 position of the imidazoline ring will be deshielded and is expected to appear around 30-35 ppm. oregonstate.edulibretexts.orgpressbooks.pub

Table 2: Predicted ¹³C-NMR Chemical Shifts for 2-Pentadecylimidazoline (Based on general chemical shift ranges for similar structures)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Terminal -CH₃ | ~14 |

| -(CH₂)₁₃- | 22 - 32 |

| -CH₂-C=N | 30 - 35 |

| -CH₂-N- (ring) | 40 - 55 |

| -N-CH₂- (ring) | 40 - 55 |

| C=N (C2 of ring) | 160 - 170 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are crucial for identifying the characteristic functional groups present in 2-Pentadecylimidazoline.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, which causes molecular vibrations. These vibrations are specific to the bonds within the molecule, providing a "fingerprint" of the functional groups present.

In the FTIR spectrum of a fatty imidazoline, a key absorption band is observed for the C=N (imine) stretching vibration within the imidazoline ring, typically appearing in the region of 1600-1650 cm⁻¹. The N-H stretching vibration of the amine group in the ring gives rise to a characteristic absorption band around 3300 cm⁻¹. aip.orgresearchgate.net The long pentadecyl chain is identified by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for 2-Pentadecylimidazoline (Based on data from similar fatty imidazolines)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3300 | Medium-Strong, Broad |

| C-H Stretch (Alkyl) | 2850-2960 | Strong |

| C=N Stretch (Imine) | 1600-1650 | Medium-Strong |

| C-H Bend (Alkyl) | ~1465, ~1375 | Medium |

Mass Spectrometry Techniques for Molecular Weight and Purity Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of 2-Pentadecylimidazoline and to assess its purity, particularly in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For the analysis of 2-Pentadecylimidazoline in complex matrices, such as in industrial formulations or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. LC separates the components of the mixture based on their physicochemical properties, and the separated components are then introduced into the mass spectrometer for detection and identification.

In LC-MS analysis, 2-Pentadecylimidazoline would be expected to show a protonated molecular ion [M+H]⁺ in positive ion mode. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. For 2-alkyl-imidazolines, common fragmentation pathways include the loss of the alkyl chain and cleavage of the imidazoline ring. This detailed fragmentation data is invaluable for the unambiguous identification of 2-Pentadecylimidazoline in complex mixtures and for distinguishing it from other related compounds. Research has shown that LC-MS/MS methods can be developed for the sensitive and reliable detection of imidazolines in various samples. libretexts.orgbhu.ac.in

Chromatographic Methods for Isolation and Purity Assessment

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of 2-Pentadecylimidazoline. It is particularly useful for monitoring the progress of its synthesis and for the initial screening of product purity. The separation on a TLC plate is based on the differential partitioning of the compound between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification.

In the synthesis of fatty imidazolines, such as 2-Pentadecylimidazoline, TLC is employed to track the conversion of the precursor fatty acid amides to the final imidazoline product. mdpi.com For instance, the consumption of the fatty acid amide intermediate can be monitored using a non-polar mobile phase system. mdpi.com A different, more polar mobile phase is then used to follow the formation of the imidazoline ring. mdpi.com

Table 1: TLC Systems for Monitoring 2-Pentadecylimidazoline Synthesis

| Analytical Stage | Compound Monitored | Stationary Phase | Mobile Phase | Purpose |

| Amidation | Fatty Acid Amide | Silica Gel | Hexane:Ethyl Acetate (B1210297) (9:1) | To confirm the consumption of the starting material. mdpi.com |

| Cyclization | 2-Pentadecylimidazoline | Silica Gel | Dichloromethane:Methanol (8:2) | To monitor the formation of the final imidazoline product. mdpi.com |

The selection of the mobile phase is critical in achieving good separation. The polarity of the solvent system is adjusted to ensure that the Rf values of the compounds of interest fall within a suitable range, typically between 0.2 and 0.8, to allow for clear separation from both the baseline and the solvent front.

For a more detailed and quantitative analysis of 2-Pentadecylimidazoline, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is the method of choice. LC offers superior resolution, sensitivity, and reproducibility compared to TLC, making it ideal for purity assessment and the quantification of impurities. The separation in LC is achieved by passing the sample through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases.

The chromatographic behavior of imidazoline derivatives is influenced by the nature of the stationary phase and the composition of the mobile phase. Studies on a range of imidazoline derivatives have been conducted using various reversed-phase (RP) stationary phases, including CN, RP-2, RP-8, and RP-18, with a mobile phase consisting of a mixture of methanol, water, and ammonia. researchgate.net In such systems, a linear relationship is often observed between the retention parameters and the concentration of the organic modifier (e.g., methanol) in the mobile phase. researchgate.net

For a molecule like 2-Pentadecylimidazoline, which possesses a polar imidazoline head and a long non-polar pentadecyl tail, a reversed-phase HPLC method would be most appropriate. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The long alkyl chain would lead to strong retention on the non-polar stationary phase, requiring a mobile phase with a relatively high proportion of organic solvent (e.g., acetonitrile (B52724) or methanol) for elution.

Table 2: Potential HPLC Parameters for the Analysis of 2-Pentadecylimidazoline

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18 or C8, 150-250 mm length, 4.6 mm I.D., 5 µm particle size | The long alkyl chain of 2-Pentadecylimidazoline necessitates a non-polar stationary phase for effective retention and separation based on hydrophobicity. |

| Mobile Phase | A: Water with 0.1% Formic Acid or Acetic AcidB: Acetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid | A gradient elution, starting with a lower concentration of the organic solvent and gradually increasing, would be suitable to elute the highly retained 2-Pentadecylimidazoline and also separate it from less retained, more polar impurities. The acidic modifier helps to ensure good peak shape for the basic imidazoline moiety. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns of this dimension. |

| Detection | UV at 210-220 nm or Mass Spectrometry (MS) | The imidazoline ring exhibits some UV absorbance at lower wavelengths. For higher sensitivity and specificity, coupling the LC system to a mass spectrometer (LC-MS) is highly advantageous, as it provides molecular weight information, aiding in the identification of the main component and any impurities. |

| Column Temperature | 30-40 °C | Maintaining a constant and slightly elevated column temperature can improve peak shape and reproducibility. |

The development of a specific and validated LC method for 2-Pentadecylimidazoline is essential for quality control in its production and application. Such a method would allow for the accurate determination of its purity and the identification and quantification of any related substances, ensuring the consistency and reliability of the product.

Structure Activity Relationship Sar Studies of 2 Pentadecylimidazoline and Its Derivatives

Fundamental Principles of SAR in Imidazoline (B1206853) Chemistry

Key structural components that are typically varied in SAR studies of imidazolines include:

The substituent at the 2-position of the imidazoline ring.

The substituents on the nitrogen atoms of the imidazoline ring.

The length and degree of saturation of alkyl chains attached to the ring.

By systematically altering these features and observing the corresponding changes in activity, researchers can build a comprehensive picture of the structural requirements for a desired effect. nih.govnih.gov For instance, the design of selective ligands for different classes of imidazoline receptors (I₁, I₂, I₃) is a major focus, as these receptors are implicated in a range of physiological processes. nih.gov

Investigation into the Role of Alkyl Chain Length and Unsaturation on Activity

The length and saturation of the alkyl chain, such as the pentadecyl group in 2-pentadecylimidazoline, play a crucial role in determining the molecule's physicochemical properties and, consequently, its activity.

Alkyl Chain Length:

The length of the alkyl chain significantly influences the lipophilicity of the molecule. In the context of biological activity, this can affect how the compound interacts with cell membranes and hydrophobic pockets of proteins. nih.gov Studies on various imidazoline and imidazolium (B1220033) compounds have shown that increasing the alkyl chain length can enhance certain properties up to a point, after which a decrease in activity may be observed. nih.govresearchgate.netnih.gov For example, in the context of corrosion inhibition, the inhibition efficiency of imidazoline derivatives has been found to increase with an increase in the alkyl chain length. researchgate.net This is often attributed to a larger surface area coverage on the metal.

Unsaturation:

The presence of double or triple bonds (unsaturation) in the alkyl chain introduces conformational rigidity and can alter the electronic properties of the molecule. This can lead to more specific interactions with a biological target. The geometry of the double bond (cis or trans) can also be a critical determinant of activity. While specific studies on the effect of unsaturation in the pentadecyl chain of 2-pentadecylimidazoline are not extensively detailed in the provided results, the general principles of SAR suggest that introducing unsaturation would likely modulate its biological and chemical properties.

Interactive Data Table: Effect of Alkyl Chain Length on Imidazoline Properties

| Imidazoline Derivative | Alkyl Chain Length | Observed Effect | Reference |

| Imidazoline Corrosion Inhibitors | Increasing | Increased inhibition efficiency | researchgate.net |

| Imidazolium-based Ionic Liquids | Increasing | Stronger binding to BSA, greater conformational damage | nih.gov |

| Imidazole-based Monomers in Hydrogels | Varied | Tunable mechanical strengths and conductivities | nih.gov |

| 1-Alkyl-3-methylimidazolium Iodide | Increasing | Decreased cation-anion interaction energy | rsc.org |

Impact of Imidazoline Ring Substitutions on Functional Properties

Substitutions on the imidazoline ring itself are a powerful tool for fine-tuning the functional properties of the molecule. acs.orgnih.gov These substitutions can influence the steric and electronic characteristics of the compound, thereby affecting its binding affinity, selectivity, and efficacy.

Common substitution sites on the imidazoline ring include the nitrogen atoms (N-1 and N-3) and the carbon atoms (C-4 and C-5). For instance, substitution at the C2 position of the imidazolium ring has been shown to inhibit degradation and improve alkaline stability, with bulky groups like 2,6-dimethylphenyl being particularly effective. acs.org Similarly, C4 and C5 substitution is crucial for the alkaline stability of imidazolium cations. acs.org

In medicinal chemistry, the introduction of different functional groups on the imidazoline ring can lead to compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and antifungal properties. nih.gov The specific nature and position of these substituents are key to achieving the desired therapeutic effect. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling in Imidazoline Research

QSAR modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. wikipedia.orgjocpr.com This is achieved by correlating molecular descriptors (numerical representations of a molecule's physicochemical properties) with the observed activity. nih.govnih.gov

In the context of imidazoline research, QSAR studies involve calculating a variety of molecular descriptors for a set of imidazoline derivatives. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Describing the electron distribution in the molecule.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

These descriptors are then correlated with a specific research parameter, which could be, for example, the inhibition constant (Ki) for a particular enzyme, the effective concentration (EC₅₀) for a biological response, or the corrosion inhibition efficiency. researchgate.netnih.govnih.gov Statistical methods like multiple linear regression (MLR) and partial least squares (PLS) are often used to build the QSAR models. nih.govnih.gov Studies have indicated that the volume, shape, and polarity of imidazoline-containing compounds are important for their activities. nih.gov

Interactive Data Table: Common Molecular Descriptors in Imidazoline QSAR

| Descriptor Type | Example Descriptors | Relevance to Activity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Relates to the molecule's ability to donate or accept electrons in interactions. |

| Steric | Molar refractivity, van der Waals volume | Reflects the size and shape of the molecule, which can influence binding to a target. |

| Hydrophobic | LogP (partition coefficient) | Indicates the molecule's affinity for hydrophobic environments, affecting membrane permeability and binding. |

| Topological | Connectivity indices | Describe the branching and connectivity of the molecular structure. |

Once a statistically robust QSAR model has been developed and validated, it can be used as a predictive tool. wikipedia.orgjocpr.commdpi.com By inputting the molecular descriptors of novel, yet-to-be-synthesized 2-pentadecylimidazoline analogs into the QSAR equation, their activity can be predicted. This allows researchers to prioritize the synthesis of compounds that are most likely to exhibit the desired enhanced properties. nih.gov

This predictive capability significantly accelerates the drug discovery and materials development process by reducing the need for extensive and time-consuming synthesis and testing of numerous compounds. jocpr.com The insights gained from the QSAR model about which molecular features are most important for activity can guide the rational design of new analogs with improved efficacy, selectivity, or other desired characteristics. nih.govnih.gov

Advanced Research Applications of 2 Pentadecylimidazoline

Research into Corrosion Inhibition Mechanisms and Performance

2-Pentadecylimidazoline and its derivatives are extensively studied as effective corrosion inhibitors, particularly for protecting carbon steel in aggressive environments such as those encountered in the oil and gas industry. rsc.orgresearchgate.net Their efficacy stems from their ability to form a protective barrier on the metal surface, significantly slowing down the corrosion process.

Adsorption Mechanisms on Metal Surfaces (e.g., Physisorption, Chemisorption)

The primary mechanism by which 2-Pentadecylimidazoline inhibits corrosion is through adsorption onto the metal surface. This process can occur via two main types of interactions: physisorption and chemisorption.

Physisorption involves weaker, electrostatic interactions between the inhibitor molecules and the charged metal surface. In acidic solutions, the metal surface typically carries a positive charge, while the imidazoline (B1206853) ring can become protonated, leading to the adsorption of the positively charged inhibitor species. This process is generally characterized by a low standard free energy of adsorption (ΔG°ads) and is often reversible.

Chemisorption , on the other hand, involves the formation of stronger, coordinate-type bonds between the inhibitor and the metal. The nitrogen atoms in the imidazoline ring possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming a stable coordinate covalent bond. This type of adsorption is more specific and results in a more stable and effective protective film. The standard free energy of adsorption for chemisorption is typically more negative than for physisorption. ijcce.ac.ir

The determination of which adsorption mechanism is dominant is often inferred from thermodynamic parameters calculated from experimental data, such as the Gibbs free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. scirp.org Studies on imidazoline derivatives often show ΔG°ads values that indicate a mixed adsorption mechanism, involving both physisorption and chemisorption. ijcce.ac.ir

The adsorption of 2-Pentadecylimidazoline and its derivatives on metal surfaces is often found to follow the Langmuir adsorption isotherm . scispace.com This model assumes that the adsorbed molecules form a monolayer on the surface and that there are no interactions between the adsorbed molecules. wikipedia.org

Table 1: Thermodynamic Parameters for the Adsorption of Imidazoline Derivatives on Steel

| Inhibitor | ΔG°ads (kJ/mol) | Adsorption Mechanism | Reference |

| Oleic Imidazoline | -31.6 to -32.62 | Physisorption & Chemisorption | ijcce.ac.ir |

| 1-(2-amido-thioureaethyl)-2-pentadecyl-imidazoline | Not specified | Preferential adsorption of imidazoline ring and heteroatoms | wikipedia.org |

| 1-(2-methyl-thioureaethyl)-2-pentadecyl-imidazoline | Not specified | Preferential adsorption of imidazoline ring and heteroatoms | wikipedia.org |

| 1-(2-phenyl-thioureaethyl)-2-pentadecyl-imidazoline | Not specified | Preferential adsorption of imidazoline ring and heteroatoms | wikipedia.org |

| This table presents data for imidazoline derivatives, as specific thermodynamic data for 2-Pentadecylimidazoline was not available in the search results. |

Role of the Imidazoline Ring and Long Hydrocarbon Chain in Protective Film Formation

The effectiveness of 2-Pentadecylimidazoline as a corrosion inhibitor is a direct consequence of its amphiphilic nature, with distinct roles for the imidazoline ring and the long pentadecyl hydrocarbon chain.

The imidazoline ring acts as the anchoring group. It contains two nitrogen atoms, with the one in the 3-position being particularly important for adsorption. This nitrogen atom can be protonated in acidic environments, facilitating electrostatic attraction to the negatively charged metal surface (in some conditions) or can directly coordinate with the metal atoms through its lone pair of electrons. rsc.org The π-electrons of the double bond in the imidazoline ring can also interact with the metal surface. This strong adsorption of the imidazoline head group is the first step in the formation of a protective layer. sioc-journal.cn

The long pentadecyl hydrocarbon chain is the hydrophobic tail of the molecule. Once the imidazoline head is anchored to the metal surface, the long, nonpolar pentadecyl chains orient themselves away from the metal surface and towards the corrosive medium. These hydrocarbon tails then pack together to form a dense, non-polar, water-repellent barrier. This hydrophobic film acts as a physical barrier, preventing corrosive species such as water, chloride ions, and hydrogen ions from reaching the metal surface and participating in the corrosion reactions. rsc.org The length of the hydrocarbon chain plays a significant role in the effectiveness of the protective film; longer chains generally provide better coverage and a more robust hydrophobic barrier.

Influence of Environmental Variables on Inhibition Efficacy in Experimental Systems

The performance of 2-Pentadecylimidazoline as a corrosion inhibitor is sensitive to various environmental factors, including temperature and the chemical composition of the corrosive medium.

Temperature: The effect of temperature on the inhibition efficiency of imidazoline derivatives can be complex. In some cases, an increase in temperature can lead to a decrease in inhibition efficiency. This is often attributed to the desorption of the inhibitor from the metal surface at higher temperatures, as the kinetic energy of the molecules increases. This behavior is typical for physisorption-dominated processes. scispace.com However, in other studies, the inhibition efficiency has been observed to increase with temperature, which is often indicative of a chemisorption mechanism. In such cases, the higher temperature provides the activation energy required for the formation of stronger chemical bonds between the inhibitor and the metal surface. wikipedia.org

pH and Corrosive Medium Composition: The pH of the environment significantly influences the protonation state of the imidazoline ring, which in turn affects its adsorption behavior. In acidic solutions, the imidazoline is more likely to be protonated, favoring electrostatic interactions. The presence of other ions in the solution, such as chlorides (Cl⁻), can also impact the corrosion process and the inhibitor's performance. For instance, in environments containing H₂S and CO₂, 2-pentadecylimidazoline derivatives have shown excellent corrosion inhibition performance. researchgate.netwikipedia.org

Table 2: Effect of Temperature on the Inhibition Efficiency of an Imidazoline-based Inhibitor

| Temperature (°C) | Inhibition Efficiency (%) |

| 30 | 85 |

| 40 | 88 |

| 50 | 92 |

| 60 | 90 |

| Data adapted from a study on a commercial imidazoline-based inhibitor, as specific data for 2-Pentadecylimidazoline was not available. |

Synergistic Effects with Other Inhibitors in Research Formulations

The corrosion inhibition performance of 2-Pentadecylimidazoline can be significantly enhanced by combining it with other inhibitor compounds, a phenomenon known as synergism. This approach is often used in the formulation of commercial corrosion inhibitor packages to provide broader and more robust protection.

Studies have also explored the synergistic effects of imidazoline derivatives with compounds like thiourea, where the combination has been shown to be more effective in preventing pitting corrosion. wikipedia.org

Table 3: Synergistic Corrosion Inhibition of Oleic Imidazoline and 2-Mercaptobenzimidazole

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) |

| Oleic Imidazoline | 75 | 85.8 |

| 2-Mercaptobenzimidazole | 75 | 82.9 |

| Mixture (1:1 ratio) | 75 | 97.8 |

| Data from a study on oleic imidazoline, a closely related compound to 2-Pentadecylimidazoline. ijcce.ac.ir |

Catalysis and Organocatalysis Research Utilizing Imidazoline Scaffolds

The imidazoline scaffold has garnered considerable attention in the field of catalysis due to its unique electronic and steric properties. The ability to easily modify the substituents on the imidazoline ring allows for the fine-tuning of the ligand's properties for specific catalytic applications.

2-Imidazolines as Ligands in Homogeneous and Heterogeneous Catalysis

2-Imidazolines are utilized as ligands in both homogeneous and heterogeneous catalysis. In homogeneous catalysis , where the catalyst is in the same phase as the reactants, 2-imidazoline-based ligands can coordinate with a variety of transition metals to form active catalytic complexes. These complexes have been explored for a range of organic transformations. wikipedia.org

The nitrogen atoms in the imidazoline ring are excellent donors, and the steric bulk around the ring can be adjusted by changing the substituents at the 1, 2, 4, and 5 positions. This tunability is crucial for controlling the activity and selectivity of the catalyst.

Application of Chiral Imidazolines in Asymmetric Catalytic Transformations

Chiral imidazolines have emerged as a significant class of ligands and organocatalysts in the field of asymmetric synthesis. researchgate.netresearchgate.net Their unique structural and electronic properties, which can be fine-tuned by modifying substituents on the imidazoline ring, make them effective in a variety of catalytic transformations for producing chiral molecules. wikipedia.orgresearchgate.net These transformations are crucial in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required.

The utility of chiral imidazolines extends to a range of asymmetric reactions, including but not limited to:

Diels-Alder reactions researchgate.net

Michael additions researchgate.net

Friedel-Crafts alkylations researchgate.net

Henry reactions nih.govrsc.org

Asymmetric allylic substitutions wikipedia.org

researchgate.netresearchgate.net Sigmatropic rearrangements wikipedia.org

Aldol (B89426) reactions nih.gov

For instance, chiral imidazolidine-pyridines have been successfully employed as ligands in catalytic Henry reactions, demonstrating good selectivity. nih.govrsc.org In another application, chiral imidazolium (B1220033) l-prolinate salts have been studied as efficient organocatalysts for direct asymmetric aldol reactions, yielding products with moderate to good enantioselectivities. nih.gov The development of novel and efficient methods for the synthesis of chiral imidazoline compounds has been an active area of research, with techniques like microwave-assisted synthesis being explored. researchgate.net

The effectiveness of these chiral catalysts often relies on the principle of creating a chiral environment around the reacting substrates. This is exemplified by the use of chiral imidazolium prolinate salts, where the chirality of both the imidazolium cation and the prolinate anion influences the stereochemical outcome of the reaction. nih.gov Researchers have observed "match/mismatch" effects, where the combination of specific chiral components in the catalyst system leads to significantly enhanced activity and enantioselectivity. nih.gov

Exploration of 2-Pentadecylimidazoline in Catalytic Systems or as a Catalyst Precursor

While the broader class of 2-substituted imidazolines has been extensively studied in catalysis, the specific exploration of 2-pentadecylimidazoline in catalytic systems is a more specialized area of investigation. The long alkyl chain (pentadecyl group) at the C-2 position imparts distinct physicochemical properties, such as increased lipophilicity and potential for self-assembly, which can be leveraged in catalytic applications.

2-Alkyl-2-imidazolines, including those with long alkyl chains, are known to be highly soluble in various organic solvents, a property that is advantageous for their use in homogeneous catalysis. chemicalbook.com They can act as ligands for a range of metal catalysts, and the steric and electronic properties of the imidazoline ring can be modulated by the nature of the substituent at the C-2 position. wikipedia.org

Research into the catalytic applications of 2-alkyl imidazolines has shown their potential in various reactions. They have been used as ligands in coordination chemistry for homogeneous catalysis, facilitating reactions such as Suzuki-Miyaura couplings and Mizoroki-Heck reactions. wikipedia.org The nitrogen atoms in the imidazoline ring readily coordinate with metal centers, forming stable complexes that can act as catalysts.

Furthermore, imidazolines can serve as precursors to N-heterocyclic carbenes (NHCs), which are a powerful class of ligands in modern catalysis. The quaternization of the imidazoline followed by deprotonation can yield the corresponding NHC. The long pentadecyl chain in 2-pentadecylimidazoline could introduce unique steric bulk and electronic effects to the resulting NHC, potentially influencing the activity and selectivity of the metal catalysts they coordinate to.

The table below summarizes some of the catalytic reactions where imidazoline derivatives have been successfully applied.

| Catalytic Reaction | Type of Imidazoline Derivative | Role |

| Diels-Alder Reaction | Chiral Imidazolidinones | Organocatalyst |

| Michael Addition | Chiral Imidazolidinones | Organocatalyst |

| Friedel-Crafts Alkylation | Chiral Imidazolidinones | Organocatalyst |

| Henry Reaction | Chiral Imidazolidine-Pyridines | Chiral Ligand |

| Aldol Reaction | Chiral Imidazolium Prolinate Salts | Organocatalyst |

| Suzuki-Miyaura Coupling | 2-Imidazolines | Ligand |

| Mizoroki-Heck Reaction | 2-Imidazolines | Ligand |

Investigation of Biological Activities and Receptor Interactions (Mechanistic Research Focus)

The imidazoline ring system is a key pharmacophore found in numerous biologically active natural and synthetic compounds. researchgate.net The discovery of specific imidazoline binding sites in 1984 spurred significant research into the pharmacological properties of imidazoline derivatives. researchgate.net

Binding and Modulation of Imidazoline Receptor Subtypes (I1, I2, I3)

Imidazoline receptors are a class of non-adrenergic receptors that are recognized by compounds containing the imidazoline moiety. They are classified into at least three main subtypes: I1, I2, and I3, each with distinct tissue distributions and physiological roles. The interaction of imidazoline derivatives with these receptors can lead to a range of pharmacological effects.

While specific binding data for 2-pentadecylimidazoline across all receptor subtypes is not extensively detailed in the provided context, the general principles of imidazoline receptor pharmacology can be inferred. The affinity and selectivity of an imidazoline derivative for a particular receptor subtype are governed by the nature of the substituents on the imidazoline ring. The long, lipophilic pentadecyl chain of 2-pentadecylimidazoline would significantly influence its interaction with the binding pockets of these receptors.

The table below provides a general overview of the imidazoline receptor subtypes.

| Receptor Subtype | General Location | Potential Physiological Roles |

| I1 | Brainstem, adrenal medullary cells, platelets | Regulation of blood pressure |

| I2 | Brain, liver, kidney, fat cells | Modulation of monoamine oxidase, food intake, pain perception |

| I3 | Pancreatic β-cells | Regulation of insulin (B600854) secretion |

Mechanistic Studies of Imidazoline Derivative Interactions with Cellular and Enzymatic Pathways

The biological effects of imidazoline derivatives are not solely mediated by their interaction with imidazoline receptors. These compounds can also modulate various cellular and enzymatic pathways. For example, some imidazoline derivatives have been shown to interact with monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The I2 imidazoline receptor is known to be allosterically coupled to MAO.

The long pentadecyl chain of 2-pentadecylimidazoline suggests that its interactions with cellular systems could be heavily influenced by its lipophilic character. This property can facilitate its partitioning into lipid bilayers, potentially altering membrane fluidity and the function of membrane-bound proteins.

Significance of Lipophilicity in Biological Membrane Interactions and Permeation

The lipophilicity of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The pentadecyl group, a 15-carbon alkyl chain, makes 2-pentadecylimidazoline a highly lipophilic compound. This high lipophilicity has several important implications for its biological activity:

Membrane Permeation: Highly lipophilic compounds can readily cross biological membranes, such as the blood-brain barrier and the cell membranes of various tissues. This can lead to a wider distribution of the compound throughout the body.

Interaction with Lipophilic Environments: The pentadecyl chain will favor partitioning into lipophilic environments, such as the lipid core of cell membranes. This can lead to an accumulation of the compound within membranes, potentially affecting membrane structure and function.

Solubility: The solubility of 2-substituted-2-imidazolines in polar solvents decreases as the length of the alkyl substituent at position 2 increases. chemicalbook.com Conversely, their solubility in nonpolar solvents increases. chemicalbook.com This property is crucial for formulation and delivery strategies.

The solubility characteristics of 2-substituted-2-imidazolines are summarized in the table below.

| Solvent Type | Solubility Trend with Increasing Alkyl Chain Length |

| Polar (e.g., water, alcohol) | Decreases |

| Nonpolar (e.g., benzene, petroleum ether) | Increases |

Research on Antiviral Potential of Imidazoline Derivatives (e.g., SARS-CoV-2 Mpro Inhibition)

Recent research has explored the potential of various heterocyclic compounds, including those with an imidazoline core, as antiviral agents. One area of focus has been the inhibition of viral proteases, which are essential for viral replication. For instance, the main protease (Mpro) of SARS-CoV-2 is a key therapeutic target for the development of antiviral drugs.

While direct studies on the inhibition of SARS-CoV-2 Mpro by 2-pentadecylimidazoline are not specified in the provided information, the broader class of imidazoline derivatives has been investigated for such activities. The structural features of the imidazoline ring, combined with various substituents, can be designed to fit into the active site of viral proteases, thereby inhibiting their function. The lipophilic pentadecyl chain could potentially enhance binding to hydrophobic pockets within the enzyme's active site.

It is important to note that natural products containing the imidazoline ring, such as topsentin (B55745) D and spongotine B, have demonstrated antiviral properties, further supporting the potential of this chemical scaffold in antiviral drug discovery. wikipedia.org

Theoretical and Computational Investigations of 2 Pentadecylimidazoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of the 2-Pentadecylimidazoline molecule. nih.gov These calculations provide fundamental insights into the molecule's stability, reactivity, and the nature of its interactions with other substances. nih.gov

Frontier Molecular Orbital Theory (FMOT) is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, represents the ability of a molecule to donate electrons (nucleophilicity). The LUMO, as the lowest energy orbital without electrons, indicates the ability to accept electrons (electrophilicity).

For an inhibitor molecule like 2-Pentadecylimidazoline, the energy of the HOMO (EHOMO) is associated with its tendency to donate electrons to the vacant d-orbitals of a metal surface, forming a coordinate bond. A higher EHOMO value suggests a greater tendency for electron donation and stronger adsorption. Conversely, the energy of the LUMO (ELUMO) relates to the molecule's ability to accept electrons from the metal surface.

The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for predicting the stability and reactivity of the molecule. A small energy gap implies that the molecule is more polarizable and can be more easily excited, indicating higher chemical reactivity. researchgate.net This high reactivity facilitates the molecule's adsorption onto a surface, enhancing its protective function. In studies of similar imidazoline (B1206853) derivatives, a smaller ΔE is consistently linked to better inhibition performance.

Table 1: Representative Quantum Chemical Parameters for Imidazoline Derivatives Note: Data presented is for representative imidazoline compounds similar in structure to 2-Pentadecylimidazoline, as found in computational studies.

| Parameter | Description | Typical Value Range | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.2 to -5.4 eV researchgate.net | Higher values indicate a stronger ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 to -1.7 eV researchgate.net | Lower values indicate a greater ability to accept electrons. |

| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | 3.7 to 4.0 eV researchgate.net | A smaller gap suggests higher reactivity and better inhibition potential. |

Quantum chemical calculations can precisely identify the "active sites" within the 2-Pentadecylimidazoline molecule—the specific atoms or regions most likely to participate in chemical interactions. This is achieved by analyzing the distribution of electron density, such as through Mulliken charge analysis or the calculation of Fukui functions, which reveal local reactivity.

For 2-Pentadecylimidazoline, theoretical studies consistently identify the following active sites:

The Imidazoline Ring Nitrogen Atoms: The two nitrogen atoms within the five-membered imidazoline ring are rich in electron density (lone pair electrons). researchgate.net These atoms act as primary centers for donating electrons to a metal surface, initiating the adsorption process. researchgate.net

The π-Electron System: The double bond (C=N) within the imidazoline ring creates a region of high π-electron density. nih.gov This delocalized electron system can also participate in the interaction with the metal surface, contributing to a stable adsorbed film. nih.gov

The long pentadecyl (C15H31) alkyl chain, while not an active site for chemical bonding, plays a crucial hydrophobic role. Once the imidazoline headgroup is anchored to a surface, the long tail helps to create a dense, water-repelling barrier. researchgate.net

Molecular Dynamics (MD) Simulations for Adsorption Behavior and Conformational Analysis

While quantum chemistry focuses on the electronic properties of a single molecule, Molecular Dynamics (MD) simulations model the physical movements and interactions of many molecules over time. researchgate.net This technique is invaluable for studying how 2-Pentadecylimidazoline molecules behave in a realistic environment, such as in a solution and near a metal surface. researchgate.netresearchgate.net

MD simulations are used to model the adsorption process of 2-Pentadecylimidazoline onto material surfaces, typically iron (Fe) or steel, to understand its corrosion inhibition mechanism. researchgate.net These simulations reveal the most stable adsorption configurations.

The consistent finding from these simulations is that the imidazoline molecules adsorb with a specific orientation:

The imidazoline "headgroup" lies nearly parallel to the metal surface, maximizing the interaction between its active sites (nitrogen atoms and π-system) and the surface atoms. researchgate.net

The long pentadecyl tail orients itself away from the surface, extending into the solution. researchgate.net

This arrangement allows for strong chemisorption of the headgroup while the hydrophobic tail provides a secondary protective barrier. researchgate.netacs.org The binding energy between the inhibitor and the surface can be calculated from these simulations, providing a quantitative measure of adsorption strength. Studies on similar long-chain imidazolines show that the binding energy increases with the length of the alkyl chain, indicating a more stable adsorbed layer. researchgate.net

MD simulations can be extended to model not just a single molecule but the collective behavior of many 2-Pentadecylimidazoline molecules. This allows for the study of the formation and stability of the protective inhibitor film on the metal surface. researchgate.netresearchgate.net

Simulations show that over time, individual adsorbed molecules self-assemble into an ordered and compact monolayer. researchgate.net The long, inter-tangled pentadecyl chains of adjacent molecules create a dense, non-polar film via van der Waals forces. researchgate.net This film acts as a physical barrier, significantly hindering the diffusion of corrosive species (like water, chloride ions, and hydronium ions) from the bulk solution to the metal surface. researchgate.net The stability and effectiveness of this barrier are directly related to the length of the alkyl chain; longer chains, such as the pentadecyl group, result in a more ordered and less permeable film. researchgate.net

Computational Approaches for Rational Molecular Design and Optimization

The insights gained from quantum chemical calculations and MD simulations form the basis for the rational design and optimization of new inhibitor molecules. researchgate.netpku.edu.cn By understanding the structure-property relationships, chemists can make targeted modifications to the 2-Pentadecylimidazoline structure to enhance its performance.

Computational approaches guide this process in several ways:

Optimizing the Alkyl Chain: While the pentadecyl chain is effective, simulations can explore how slight changes in its length or branching could improve the density and stability of the protective film. researchgate.netresearchgate.net

Modifying the Headgroup: The reactivity of the imidazoline ring can be tuned by adding different substituent groups. researchgate.net Quantum calculations can predict how a specific substituent will alter the HOMO/LUMO energies and electron distribution, thereby influencing the molecule's adsorption characteristics before it is ever synthesized.

Improving Solubility and Delivery: The pendant group attached to the second nitrogen of the imidazoline ring can be modified to balance the molecule's solubility in different environments, ensuring it can be effectively delivered to the metal surface it is meant to protect.

This computational-led design cycle—predicting properties, synthesizing the most promising candidates, and then experimental testing—accelerates the discovery of next-generation inhibitors with superior performance. bohrium.com

Prediction of Performance Metrics Based on Computed Structural Properties

A cornerstone of the computational investigation of corrosion inhibitors like 2-Pentadecylimidazoline is the calculation of various quantum chemical parameters using methods such as Density Functional Theory (DFT). researchgate.net These parameters offer a quantitative measure of the molecule's electronic structure and reactivity, which are directly linked to its ability to protect metal surfaces from corrosion. The key computed structural properties and their relationship to performance are detailed below.

Key Quantum Chemical Parameters

The performance of an organic corrosion inhibitor is largely determined by its ability to adsorb onto a metal surface, forming a protective barrier. This adsorption is governed by the molecule's electronic characteristics. The following quantum chemical parameters are commonly calculated to predict the inhibition efficiency:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the molecule's capacity to donate electrons. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal, leading to stronger adsorption and higher inhibition efficiency. pku.edu.cnresearchgate.net

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This represents the molecule's ability to accept electrons. A lower ELUMO value suggests that the molecule can more readily accept electrons from the metal surface, which also contributes to the formation of a stable inhibitor-metal bond. pku.edu.cnresearchgate.net

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a measure of the molecule's chemical reactivity. A smaller energy gap implies that the molecule is more polarizable and can be more easily excited, facilitating its adsorption onto the metal surface and thus enhancing its inhibitory action. pku.edu.cn

Dipole Moment (μ): The dipole moment reflects the polarity of the molecule. A higher dipole moment can increase the electrostatic interaction between the inhibitor molecule and the charged metal surface, potentially leading to stronger adsorption. mdpi.com

Mulliken Atomic Charges: The calculation of atomic charges within the molecule helps to identify the specific atoms or functional groups that are the most likely sites for interaction with the metal surface. For imidazolines, the nitrogen atoms in the heterocyclic ring are typically identified as key active centers for adsorption. nih.gov

Research Findings on Long-Chain Alkyl Imidazolines

Computational studies on a series of alkyl imidazoline derivatives have consistently shown that the length of the alkyl chain plays a crucial role in their performance. Molecular dynamics simulations have indicated that longer alkyl chains, such as the pentadecyl group in 2-Pentadecylimidazoline, can lead to a more densely packed and stable protective film on the metal surface. pku.edu.cn One study specifically highlighted that an alkyl chain length of 15 carbons resulted in a more favorable adsorption energy compared to shorter or longer chains. pku.edu.cn

The following interactive table presents representative quantum chemical parameters for a long-chain alkyl imidazoline, illustrating the typical values obtained from DFT calculations.

| Quantum Chemical Parameter | Representative Calculated Value | Implication for Performance |

|---|---|---|

| EHOMO (eV) | -5.5 to -6.5 | Indicates a good capacity for electron donation to the metal surface. |

| ELUMO (eV) | -0.5 to -1.5 | Suggests a reasonable ability to accept electrons from the metal. |

| Energy Gap (ΔE) (eV) | 4.5 to 5.5 | A relatively low gap suggests higher reactivity and better adsorption. |

| Dipole Moment (μ) (Debye) | 2.0 to 4.0 | Indicates significant polarity, favoring electrostatic interactions. |

These theoretical calculations provide a powerful tool for screening potential corrosion inhibitors and for understanding the fundamental mechanisms of their action, reducing the need for extensive and time-consuming experimental work.

Integration of Machine Learning Techniques in Imidazoline Research

The field of corrosion science is increasingly benefiting from the application of machine learning (ML) techniques, particularly in the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netresearchgate.net These models aim to establish a mathematical relationship between the molecular descriptors of a compound (its structural and electronic properties) and its observed activity, such as corrosion inhibition efficiency.

QSAR Modeling for Imidazoline Corrosion Inhibitors

For imidazoline derivatives, QSAR models are built by first calculating a wide range of molecular descriptors for a series of related compounds. These descriptors can include the quantum chemical parameters discussed previously, as well as other steric and electronic properties. The experimental inhibition efficiencies of these compounds are then correlated with the calculated descriptors using various statistical and machine learning algorithms.

Commonly used machine learning algorithms in this context include:

Multiple Linear Regression (MLR): A statistical method used to model the linear relationship between a dependent variable and one or more independent variables.

Support Vector Machines (SVM): A supervised learning model that is effective for both classification and regression tasks. researchgate.net

Artificial Neural Networks (ANN): Computational models inspired by the structure and function of biological neural networks, capable of learning complex non-linear relationships. researchgate.net

Research Findings and Predictive Power

Research has demonstrated the successful application of QSAR models in predicting the performance of imidazoline-based corrosion inhibitors. For instance, a study on a series of alkyl imidazoline surfactants developed a QSAR model using the genetic function approximation (GFA) method, which showed a very high correlation (R = 0.9991) between the predicted and experimental critical micelle concentrations (CMC), a key performance metric for surfactants. Current time information in Edmonton, CA.

Another study on imidazoline derivatives used a stepwise regression analysis to identify the most influential factors for corrosion inhibition, which were found to be the electron transfer parameter (ΔN), the total charge on the imidazoline ring (ΣQring), and the mean molecular polarizability (α). pku.edu.cn Based on the established QSAR model, new imidazoline molecules with potentially high anti-corrosion properties were theoretically designed. pku.edu.cn

The integration of machine learning in imidazoline research offers several advantages:

Predictive Capability: Once a robust model is developed, it can be used to predict the performance of new, unsynthesized imidazoline derivatives, saving time and resources.

Mechanistic Insights: By identifying the most important molecular descriptors, QSAR models can provide valuable insights into the key structural features that determine the inhibitory activity.

High-Throughput Screening: Machine learning models can be used to rapidly screen large virtual libraries of molecules to identify promising candidates for further experimental investigation.

The following table summarizes the key aspects of integrating machine learning in the study of imidazoline corrosion inhibitors.

| Machine Learning Aspect | Description | Relevance to Imidazoline Research |

|---|---|---|

| Input Data (Descriptors) | Calculated molecular properties such as EHOMO, ELUMO, ΔE, dipole moment, molecular weight, etc. | Quantifies the structural and electronic features of different imidazoline derivatives. |

| Output Data (Activity) | Experimentally measured performance metrics like inhibition efficiency or critical micelle concentration. | Provides the target variable for the machine learning model to predict. |

| Modeling Algorithms | MLR, SVM, ANN, Genetic Algorithms, etc. | Establishes the mathematical relationship between the descriptors and the activity. |

| Model Validation | Techniques like cross-validation and testing with an external set of compounds. | Ensures the predictive power and robustness of the developed model. |

As the volume of experimental and computational data on corrosion inhibitors continues to grow, the role of machine learning is expected to become even more central in the rational design and discovery of new and more effective compounds like 2-Pentadecylimidazoline.

Environmental Behavior and Degradation Pathways of 2 Pentadecylimidazoline

Methodologies for Environmental Fate Studies

The environmental fate of 2-Pentadecylimidazoline is assessed through a variety of laboratory and field studies that simulate natural conditions. These methodologies are designed to quantify the rates and understand the mechanisms of its breakdown in different environmental compartments.

Biodegradation Kinetics and Mechanisms in Soil and Aquatic Environments

Biodegradation is a key process governing the persistence of 2-Pentadecylimidazoline in the environment. Studies on related long-chain alkyl imidazolium (B1220033) ionic liquids and alkylated imidazoles provide insights into the likely biodegradation pathways. The primary mechanism is believed to be the oxidation of the long pentadecyl chain.

Research on imidazolium ionic liquids has shown that the elongation of the alkyl side chain can make the compound more susceptible to microbiological decomposition nih.gov. The proposed biotransformation pathway involves the initial oxidation of the terminal carbon atom of the alkyl chain by monooxygenases, leading to the formation of a primary alcohol. This is followed by further oxidation to an aldehyde and then a carboxylic acid by dehydrogenases nih.gov. While complete mineralization to carbon dioxide and water is the ultimate fate, the cleavage of the imidazoline (B1206853) ring itself has not been consistently observed in all studies nih.gov. The degradation of the imidazole (B134444) ring, when it occurs, can be initiated by oxidation, forming a lactam, which makes the ring more susceptible to opening ntnu.no.

Hydrolysis and Photolysis Studies under Environmental Conditions

Hydrolysis: The imidazoline ring is susceptible to hydrolysis, particularly under acidic or basic conditions. The hydrolysis of 1,2-disubstituted imidazolines has been studied, and the primary product is the corresponding N-(2-aminoethyl)amide. The rate of hydrolysis is influenced by pH and temperature. For instance, studies on similar imidazolines have shown that hydrolysis is acid-catalyzed and follows a pseudo-first-order reaction mechanism whiterose.ac.uk. The introduction of a branched substituent at the 2-position of the imidazoline ring has been found to increase the hydrolytic stability of the compound.

Photolysis: The potential for photodegradation of 2-Pentadecylimidazoline exists, particularly due to the imidazole ring. Irradiation of imidazole N-oxides has been shown to lead to the formation of unsymmetrical benzil (B1666583) di-imine derivatives ntnu.no. However, the direct photolysis of 2-alkyl-imidazolines in environmental settings is less well-documented. The presence of photosensitizers in natural waters, such as humic acids, could potentially enhance the rate of photodegradation. Studies on the herbicide Imazapyr, which contains an imidazole ring, have demonstrated that photocatalytic degradation can occur in the presence of catalysts like TiO2 under UV-Vis irradiation nih.gov.

Identification and Characterization of Transformation Products and Metabolites in Environmental Systems

The degradation of 2-Pentadecylimidazoline leads to the formation of various transformation products and metabolites. Based on studies of related compounds, the primary transformation products are expected to result from the breakdown of both the pentadecyl chain and the imidazoline ring.

Oxidative degradation of the alkyl chain is likely to produce a series of carboxylic acids with shorter chain lengths. The degradation of the imidazole ring itself can lead to the formation of amides and smaller organic acids and amides, such as acetic acid and acetamide (B32628) ntnu.no. The hydrolysis of the imidazoline ring yields N-(2-aminoethyl) pentadecanamide.

The identification of these products is typically carried out using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), which allow for the separation and identification of compounds in complex environmental matrices.

Factors Governing Environmental Persistence and Mobility (e.g., pH, Organic Carbon Content)

The persistence and mobility of 2-Pentadecylimidazoline in the environment are governed by a combination of its chemical properties and the characteristics of the surrounding environmental matrix.

pH: The pH of the soil and water significantly influences the speciation and, consequently, the behavior of 2-Pentadecylimidazoline. The imidazoline ring contains nitrogen atoms that can be protonated at lower pH values, leading to a cationic form of the molecule whiterose.ac.uk. This protonation increases its water solubility and can enhance its adsorption to negatively charged soil particles.

Organic Carbon Content: Soil organic matter plays a crucial role in the sorption and mobility of organic compounds like 2-Pentadecylimidazoline mdpi.comyoutube.com. The long, hydrophobic pentadecyl chain has a strong affinity for organic carbon. Increased organic carbon content in soil generally leads to stronger sorption, which reduces the mobility of the compound and can limit its bioavailability for microbial degradation nih.govnih.gov. However, dissolved organic carbon can compete for sorption sites on soil particles, potentially increasing the mobility of the compound nih.gov.

The following table summarizes the expected influence of these factors on the environmental behavior of 2-Pentadecylimidazoline:

| Factor | Influence on Persistence | Influence on Mobility |

| High pH | May decrease persistence due to increased hydrolysis rate. | May increase mobility due to a less positive charge. |

| Low pH | May increase persistence by enhancing sorption. | May decrease mobility due to increased positive charge and sorption. |

| High Organic Carbon | May increase persistence by reducing bioavailability. | Decreases mobility due to strong sorption. |

| Low Organic Carbon | May decrease persistence due to higher bioavailability. | Increases mobility due to weaker sorption. |

Research on Developing More Environmentally Benign Imidazoline Derivatives

There is a growing body of research focused on the development of imidazoline derivatives with improved environmental profiles. A significant portion of this research is driven by the need for effective and "green" corrosion inhibitors researchgate.netmdpi.comacs.orgnih.govresearchgate.net.

The synthesis of imidazoline-based surfactants from renewable resources, such as vegetable oils and fatty acids derived from agro-industrial waste, is a key area of investigation researchgate.netmdpi.com. These bio-based imidazolines are designed to be more readily biodegradable. The general structure of these compounds often includes a long alkyl chain derived from the fatty acid, similar to 2-Pentadecylimidazoline.

Future Research Directions and Emerging Paradigms for 2 Pentadecylimidazoline

Development of Novel, Sustainable, and Highly Efficient Synthetic Methodologies

Future research will likely focus on developing greener and more efficient methods for synthesizing 2-Pentadecylimidazoline and its derivatives. Traditional synthesis often involves high temperatures and harsh reagents. researchgate.net Modern approaches aim to overcome these limitations through innovative catalytic systems and reaction conditions.

Key areas for development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique offers a significant reduction in reaction times, from hours to mere minutes, and often leads to higher yields compared to conventional heating methods. researchgate.netresearchgate.netmonash.edu Applying MAOS to the condensation reaction between fatty acids (like palmitic acid) and diamines could provide a rapid and efficient route to 2-Pentadecylimidazoline. researchgate.net

Green Chemistry Approaches: The use of environmentally benign reagents and solvents is a critical goal. Research into using oxidants like hydrogen peroxide in the presence of catalytic sodium iodide presents a milder and more sustainable alternative to traditional halide reagents. organic-chemistry.orgorganic-chemistry.org Exploring one-pot, multicomponent reactions could further enhance efficiency by reducing the number of synthetic steps and purification processes. acs.org

Catalytic Innovations: Investigating novel catalysts, such as solid-supported acids or metal tetrafluoroborates, could lead to highly selective and recyclable systems for imidazoline (B1206853) synthesis. rsc.org These catalysts can improve atom economy and reduce waste, aligning with the principles of sustainable chemistry.